molecular formula C21H18N4O4S B12560976 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole

1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole

Cat. No.: B12560976
M. Wt: 422.5 g/mol
InChI Key: ZTODVNMCYCBFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 4-nitrophenylsulfonyl group and a 3-pyridin-2-ylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivativesThe 3-pyridin-2-ylpropyl side chain can be introduced via alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole core .

Scientific Research Applications

1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole: shares similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole

InChI

InChI=1S/C21H18N4O4S/c26-25(27)17-11-13-18(14-12-17)30(28,29)24-20-9-2-1-8-19(20)23-21(24)10-5-7-16-6-3-4-15-22-16/h1-4,6,8-9,11-15H,5,7,10H2

InChI Key

ZTODVNMCYCBFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.